molecular formula C15H14N2O2S2 B2611973 N-[2-(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyethyl]prop-2-enamide CAS No. 2305424-18-2

N-[2-(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyethyl]prop-2-enamide

Cat. No. B2611973
CAS RN: 2305424-18-2
M. Wt: 318.41
InChI Key: UJCBQLPIKIQRCM-UHFFFAOYSA-N
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Description

N-[2-(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyethyl]prop-2-enamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the family of thienobenzothiazole derivatives, which have been found to possess various biological activities.

Mechanism of Action

The mechanism of action of N-[2-(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyethyl]prop-2-enamide is not fully understood. However, research has suggested that this compound may exert its biological effects through the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-[2-(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyethyl]prop-2-enamide has been found to exhibit various biochemical and physiological effects. These include the induction of apoptosis in cancer cells, inhibition of inflammation, and reduction of oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyethyl]prop-2-enamide in lab experiments include its potential anticancer activity, anti-inflammatory and antioxidant properties, and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-[2-(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyethyl]prop-2-enamide. These include:
1. Further investigation of its mechanism of action to better understand how this compound exerts its biological effects.
2. Development of more efficient synthesis methods for this compound to facilitate its use in research.
3. Exploration of its potential applications in the treatment of other diseases, such as neurodegenerative disorders.
4. Investigation of its potential as a lead compound for the development of new anticancer drugs.
5. Evaluation of its safety and toxicity in animal models to determine its potential for clinical use.
In conclusion, N-[2-(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyethyl]prop-2-enamide is a chemical compound that has been studied for its potential applications in the field of medicine. Research has shown that this compound exhibits anticancer activity, anti-inflammatory and antioxidant properties, and has the potential to inhibit various enzymes and signaling pathways. However, further research is needed to fully understand its mechanism of action and evaluate its safety and toxicity for clinical use.

Synthesis Methods

The synthesis of N-[2-(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyethyl]prop-2-enamide involves the reaction of 2-chloro-5-methylthieno[2,3-e][1,3]benzothiazole with 2-aminoethanol, followed by the reaction with acryloyl chloride. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-[2-(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyethyl]prop-2-enamide has been studied for its potential applications in the field of medicine. Research has shown that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. It has also been found to possess anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.

properties

IUPAC Name

N-[2-(2-methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-3-13(18)16-5-6-19-11-8-12-14(17-9(2)21-12)15-10(11)4-7-20-15/h3-4,7-8H,1,5-6H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCBQLPIKIQRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C3=C2SC=C3)OCCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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